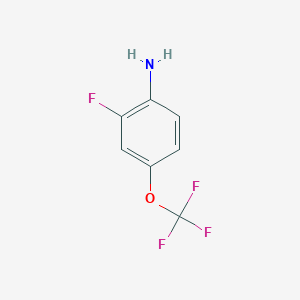

2-Fluoro-4-(trifluoromethoxy)aniline

Vue d'ensemble

Description

2-Fluoro-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5F4NO . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-(Trifluoromethoxy)aniline involves the addition of sodium ferrate and sodium bromide as an auxiliary reaction mixture. The mixture is heated to 95 °C for 4 hours, then sodium amide is added. The temperature is raised to 155 °C, the reaction pressure is raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(trifluoromethoxy)aniline is represented by the InChI code: 1S/C7H5F4NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-(trifluoromethoxy)aniline include a molecular weight of 195.12 . It is a liquid at room temperature . The compound is stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Catalysis and Organic Synthesis : 2-Fluoro-5-(trifluoromethyl)aniline, a compound similar to 2-Fluoro-4-(trifluoromethoxy)aniline, has been identified as a useful monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is significant for synthesizing quinazoline and fused isoindolinone scaffolds, which are important in medicinal chemistry (Wu et al., 2021).

Materials Science and Nonlinear Optical (NLO) Applications : Fluorinated anilines, including compounds like 4-fluoro-3-(trifluoromethyl)aniline, have been studied for their potential in nonlinear optical materials. Vibrational analysis through Fourier Transform-Infrared and Raman techniques, combined with theoretical density functional theory computations, provides insights into their suitability for NLO applications (Revathi et al., 2017).

Polymer Chemistry : 4-Trifluoromethoxy-aniline has been used in the synthesis of side-group liquid-crystalline polymers with fluorine-containing mesogens. These polymers have applications in advanced materials due to their unique properties (Prescher et al., 1995).

Pharmaceutical Chemistry and Kinase Inhibitors : Derivatives of fluorinated anilines, such as 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, have been studied as c-Met kinase inhibitors. Through docking and quantitative structure–activity relationship studies, these compounds show promise in the development of new therapeutic agents (Caballero et al., 2011).

Electrochemistry : The electrochemical behavior of fluoro-substituted anilines, including 2-fluoroaniline, has been investigated for the synthesis of soluble polymers. These studies are crucial for understanding the electronic properties and potential applications of these polymers in electronics and materials science (Cihaner & Önal, 2002).

Cancer Research : Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, synthesized from fluorinated anilines, have been studied for their antiproliferative activity against cancer cell lines. This research opens new avenues in the development of metal-based anticancer drugs (Kasumov et al., 2016).

Safety and Hazards

2-Fluoro-4-(trifluoromethoxy)aniline is considered hazardous. It is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing personal protective equipment, avoiding contact with skin and eyes, and not ingesting the compound .

Mécanisme D'action

Target of Action

It’s known that many compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s known that fluorine-containing compounds significantly affect pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Biochemical Pathways

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been successful with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that 2-fluoroaniline, a related compound, is very efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . N-Acetylation is also observed .

Result of Action

It’s known that 2-fluoroaniline exerts its nephrotoxic effect through 4-hyroxylation and subsequent p-benzoquinonimine formation .

Action Environment

The action of 2-Fluoro-4-(trifluoromethoxy)aniline can be influenced by environmental factors. Furthermore, it’s recommended to handle it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDJDTDRGKHRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123572-58-7 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

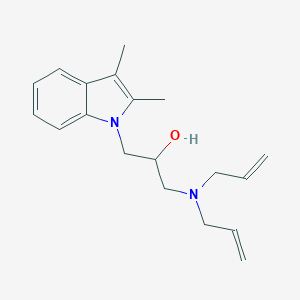

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)

![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)